molecular formula C10H14BrNO2S B13488937 Tert-butyl ((5-bromothiophen-3-YL)methyl)carbamate

Tert-butyl ((5-bromothiophen-3-YL)methyl)carbamate

Cat. No.: B13488937
M. Wt: 292.19 g/mol
InChI Key: UXTSRGDNHGVDNI-UHFFFAOYSA-N
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Description

Tert-butyl ((5-bromothiophen-3-YL)methyl)carbamate is an organic compound with the molecular formula C10H14BrNO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and a carbamate group attached to the tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((5-bromothiophen-3-YL)methyl)carbamate typically involves the reaction of 5-bromothiophene-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with methylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((5-bromothiophen-3-YL)methyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

    Oxidation Reactions: Products include thiophene sulfoxides and thiophene sulfones.

    Reduction Reactions: Products include the corresponding amine derivatives.

Scientific Research Applications

Tert-butyl ((5-bromothiophen-3-YL)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of tert-butyl ((5-bromothiophen-3-YL)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl ((5-bromothiophen-2-YL)methyl)carbamate
  • Tert-butyl ((5-bromopyridin-3-YL)methyl)carbamate
  • Tert-butyl ((5-bromopyrimidin-2-YL)methyl)carbamate

Uniqueness

Tert-butyl ((5-bromothiophen-3-YL)methyl)carbamate is unique due to the specific positioning of the bromine atom on the thiophene ring, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C10H14BrNO2S

Molecular Weight

292.19 g/mol

IUPAC Name

tert-butyl N-[(5-bromothiophen-3-yl)methyl]carbamate

InChI

InChI=1S/C10H14BrNO2S/c1-10(2,3)14-9(13)12-5-7-4-8(11)15-6-7/h4,6H,5H2,1-3H3,(H,12,13)

InChI Key

UXTSRGDNHGVDNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CSC(=C1)Br

Origin of Product

United States

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